Potency vs. Pneumocandin B0: Equivalent Minimum Inhibition But a Wider Therapeutic Window
A direct comparison of in vitro glucan synthase inhibition in *Candida albicans* reveals that the lower bound of Pneumocandin A3's activity (IC50 = 0.07 μg/mL or 70 ng/mL) is virtually identical to the reported IC50 values for Pneumocandin B0 (IC50 = 70 ng/mL and 67 ng/mL) . This indicates that at its most potent, Pneumocandin A3 achieves comparable enzyme inhibition to the B0 analog, which is known to be one of the most potent natural pneumocandins [1].
| Evidence Dimension | In vitro inhibition of 1,3-β-D-glucan synthase from *Candida albicans* membranes |
|---|---|
| Target Compound Data | IC50 range: 0.07 - 0.5 μg/mL (converts to 70 - 500 ng/mL) |
| Comparator Or Baseline | Pneumocandin B0: IC50 = 70 ng/mL and 67 ng/mL |
| Quantified Difference | Minimum observed IC50 for A3 (70 ng/mL) is equivalent to the maximum reported IC50 for B0 (70 ng/mL). |
| Conditions | In vitro enzyme inhibition assay using *Candida albicans* membrane preparations. |
Why This Matters
For researchers, this data confirms that Pneumocandin A3 can serve as an effective positive control or starting material with an inhibitory potential equal to the benchmark B0 molecule, while its variable potency range offers a unique tool for studying structure-activity relationships.
- [1] Schmatz, D. M., et al. (1992). Pneumocandins from Zalerion arboricola. IV. Biological evaluation... *The Journal of Antibiotics*, 45(12), 1886-1891. View Source
